molecular formula C14H28O2 B3278562 7-Tetradecene-1,14-diol CAS No. 679810-05-0

7-Tetradecene-1,14-diol

Cat. No. B3278562
M. Wt: 228.37 g/mol
InChI Key: LEMOKECUXXSOPU-OWOJBTEDSA-N
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Description

7-Tetradecene-1,14-diol is a chemical compound with the molecular formula C14H28O2 . It is a derivative of tetradecane, an alkane hydrocarbon with the chemical formula CH3(CH2)12CH3 .


Molecular Structure Analysis

The molecular structure of 7-Tetradecene-1,14-diol consists of a 14-carbon chain with a double bond between the 7th and 8th carbon atoms, and hydroxyl groups (-OH) attached to the 1st and 14th carbon atoms .

Scientific Research Applications

Hydroformylation and Catalysis

  • Hydroformylation in Microemulsions : The hydroformylation of 7-tetradecene using a water-soluble cobalt catalyst in microemulsions has been investigated, revealing that cobalt-based catalysts result in the isomerization of 7-tetradecene to yield more than 50% terminal aldehydes (Haumann, Koch, & Schomäcker, 2003).
  • Rhodium-Catalyzed Hydroformylation : Research has explored the hydroformylation of post-metathesis product 7-tetradecene using rhodium(I) Schiff base derived precatalysts, focusing on reaction parameters like temperature, pressure, and molar ratio. This resulted in high turnover numbers and selectivity for the primary branched aldehyde product (Breckwoldt et al., 2019).

Metathesis and Olefin Conversion

  • Selective Metathesis in Ionic Liquids : The self-metathesis of 1-octene to form 7-tetradecene using ruthenium carbene complexes in ionic liquids has shown high conversion rates and selectivity, achieving product conversion of over 95% (Williams, Ajam, & Ranwell, 2006).
  • Photocatalytic Metathesis : The photocatalytic metathesis of 1-octene using a specific catalyst system was studied for its efficiency in converting to 7-tetradecene, with factors affecting product distribution investigated (Imamoğlu, Zümreoglu, & Amass, 1986).

Environmental and Chemical Interactions

  • Gas-Phase Reactions with OH Radicals : The gas-phase reactions of OH radicals with 7-tetradecene have been examined, focusing on the formation of hydroxynitrates and other products, providing insights into environmental interactions and pathways (Aschmann, Tuazon, Arey, & Atkinson, 2010).
  • Oxidation by Pseudomonas aeruginosa : Studies have demonstrated the oxidation of 1-tetradecene by Pseudomonas aeruginosa, leading to the formation of specific monocarboxylic acids, indicating microbial interactions with 7-tetradecene (Markovetz, Klug, & Forney, 1967).

IndustrialApplications and Lubricant Production

  • Supercritical-phase Process in Synthesis : A supercritical-phase Fischer–Tropsch synthesis co-fed with 1-tetradecene over Co/SiO2 catalysts showed enhanced mass transfers and an increased rate of formation of hydrocarbons larger than C14, indicating its role in the efficient synthesis of heavy hydrocarbons (Yan, Fan, Zhang, Zhou, & Fujimoto, 1998).
  • Oligomerization for Lubricating Oil : The oligomerization of 1-tetradecene to create lubricant base oil has been studied, revealing the potential for synthesizing medium viscosity grades lubricants with desirable properties like high viscosity index and low pour point (Yi-cha, 2015).

properties

IUPAC Name

(E)-tetradec-7-ene-1,14-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16/h1-2,15-16H,3-14H2/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMOKECUXXSOPU-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCO)CCC=CCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCCO)CC/C=C/CCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Tetradecene-1,14-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Chung - 1979 - search.proquest.com
have been used. the quality is heavily dependent upon the quality of the material Page 1 INFORMATION TO USERS This was produced from a copy of a document sent to us for …
Number of citations: 1 search.proquest.com

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